molecular formula C6H12AuO5S+ B10762943 Gold, (1-thio-D-glucopyranosato-O2,S1)-

Gold, (1-thio-D-glucopyranosato-O2,S1)-

Cat. No.: B10762943
M. Wt: 393.19 g/mol
InChI Key: XHVAWZZCDCWGBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold, (1-thio-d-glucopyranosato-o2,s1)- involves the reaction of gold salts with thioglucose. One common method is the reaction of gold chloride with thioglucose in an aqueous solution, followed by purification to obtain the desired compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of gold, (1-thio-d-glucopyranosato-o2,s1)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is stabilized by the addition of small amounts of sodium acetate during production .

Chemical Reactions Analysis

Types of Reactions

Gold, (1-thio-d-glucopyranosato-o2,s1)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold oxides, while reduction can yield elemental gold. Substitution reactions can produce a variety of gold complexes with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of gold, (1-thio-d-glucopyranosato-o2,s1)- involves its interaction with biological molecules. In the treatment of rheumatoid arthritis, the compound is believed to inhibit the activity of certain enzymes and proteins involved in the inflammatory process. It may also modulate the immune response by affecting the function of immune cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Gold, (1-thio-d-glucopyranosato-o2,s1)- can be compared with other gold-based compounds used in similar applications:

    Auranofin: Auranofin is another gold compound used in the treatment of rheumatoid arthritis.

    Sodium aurothiomalate: This compound is also used as an antirheumatic agent and is administered by injection.

The uniqueness of gold, (1-thio-d-glucopyranosato-o2,s1)- lies in its specific structure and the presence of the thioglucose moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H12AuO5S+

Molecular Weight

393.19 g/mol

IUPAC Name

gold(1+);2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1

InChI Key

XHVAWZZCDCWGBK-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)O.[Au+]

Origin of Product

United States

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